molecular formula C12H10ClN3O B12098959 (E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol CAS No. 669092-47-1

(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol

Cat. No.: B12098959
CAS No.: 669092-47-1
M. Wt: 247.68 g/mol
InChI Key: YEYYEANBVVPSRQ-UHFFFAOYSA-N
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Description

(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol: 4-[(E)-(4-aminophenyl)diazenyl]phenol , is a chemical compound with the molecular formula C12H10N2OCl. It features an azo group (N=N) and a chlorophenol moiety. The compound’s structure is characterized by the presence of a diazo linkage (N=N) between the amino group and the phenolic ring.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves diazotization of 4-aminophenol followed by coupling with 2-chlorophenol. The reaction proceeds as follows:

  • Diazotization

    • 4-Aminophenol reacts with sodium nitrite (NaNO2) in acidic conditions to form the diazonium salt.
    • The diazonium salt is highly reactive and can couple with various aromatic compounds.
  • Coupling Reaction

    • The diazonium salt is then coupled with 2-chlorophenol (o-chlorophenol) under alkaline conditions.
    • The coupling reaction forms the target compound, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.

Industrial Production:

Industrial production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.

    Substitution: The chlorine atom can be substituted by other nucleophiles.

    Reduction: Reduction of the diazo group to an amino group is possible.

Common Reagents and Conditions:

    Diazotization: NaNO, HCl, low temperature.

    Coupling: Alkaline conditions (NaOH), temperature control.

Major Products:

The major product is the target compound itself, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a model compound for studying diazo coupling reactions.

    Biology: Investigated for potential biological activities.

    Medicine: Explored for its pharmacological properties.

    Industry: Used as a dye intermediate and in colorants.

Mechanism of Action

The exact mechanism of action is context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

While (E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol is unique due to its specific substitution pattern and diazo linkage, similar compounds include:

    4-Aminophenol: Lacks the diazo group.

    4-Chlorophenol: Lacks the azo linkage.

Properties

CAS No.

669092-47-1

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

4-[(4-aminophenyl)diazenyl]-2-chlorophenol

InChI

InChI=1S/C12H10ClN3O/c13-11-7-10(5-6-12(11)17)16-15-9-3-1-8(14)2-4-9/h1-7,17H,14H2

InChI Key

YEYYEANBVVPSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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